1-ethyl-6-methoxy-4-oxo-N-(pyridin-4-yl)-1,4-dihydroquinoline-3-carboxamide
Description
This compound belongs to the 1,4-dihydroquinoline-3-carboxamide class, characterized by a bicyclic quinoline core substituted with a carboxamide group at position 2. Key structural features include:
- Ethyl group at position 1, enhancing lipophilicity and metabolic stability.
- Pyridin-4-yl substituent on the carboxamide nitrogen, contributing to π-π stacking interactions and solubility modulation.
Synthesis typically involves condensation of substituted quinoline precursors with pyridin-4-amine under reflux conditions, followed by purification via silica gel chromatography (yields ~30–50%, similar to analogous compounds) .
Properties
IUPAC Name |
1-ethyl-6-methoxy-4-oxo-N-pyridin-4-ylquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-3-21-11-15(18(23)20-12-6-8-19-9-7-12)17(22)14-10-13(24-2)4-5-16(14)21/h4-11H,3H2,1-2H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEOEXNGQROROP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gould-Jacobs Cyclization for Quinoline Core Formation
The quinoline scaffold is typically constructed via the Gould-Jacobs reaction, a thermally induced cyclization of ethoxymethylene malonates with substituted anilines . For 6-methoxy-substituted derivatives, 3-methoxy-4-alkoxyaniline serves as the starting material. In a representative procedure, 3-methoxy-4-ethoxyaniline is condensed with diethyl ethoxymethylenemalonate in refluxing diphenyl ether (255°C) to yield ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate . This step achieves cyclization into the 4-quinolone structure, with the ester group at position 3 and methoxy at position 6. The reaction typically proceeds in 77% yield after recrystallization from dimethylformamide (DMF) .
Critical parameters include:
-
Temperature : Cyclization requires reflux conditions (>240°C) to overcome kinetic barriers .
-
Solvent : High-boiling solvents like diphenyl ether or biphenyl mixtures ensure homogeneous heating .
-
Tautomerism : The product exists exclusively in the 4-quinolone form rather than the 4-hydroxyquinoline tautomer, as confirmed by -NMR .
N-Alkylation at Position 1
Introducing the ethyl group at the quinoline’s nitrogen involves nucleophilic substitution under basic conditions. Ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate is treated with ethyl bromide or iodide in anhydrous DMF using sodium hydride (NaH) as a base . A typical protocol uses 1.2 equivalents of NaH and 1.5 equivalents of ethyl bromide at 60°C for 12 hours, achieving 70–85% yields of ethyl 1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate .
Reaction Optimization :
-
Base Selection : NaH outperforms KCO in preventing ester hydrolysis during alkylation .
-
Solvent : Anhydrous DMF minimizes side reactions and enhances solubility .
-
Temperature : Moderate heating (60–80°C) balances reaction rate and product stability .
Hydrolysis of Ethyl Ester to Carboxylic Acid
The ethyl ester at position 3 is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide (NaOH). A suspension of ethyl 1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate in 2N NaOH is heated at 90–100°C for 2–4 hours, followed by acidification with HCl to pH 3–4 . This step yields 1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in 72.8% yield after filtration and drying .
Key Considerations :
-
Acidification Rate : Slow addition of HCl at 25–30°C prevents precipitate aggregation and improves purity .
-
Byproduct Removal : Filtration prior to acidification eliminates undissolved impurities .
Amide Coupling with Pyridin-4-Amine
The final step involves coupling the carboxylic acid with pyridin-4-amine using activating agents. A robust method employs bromotrispyrrolidinophosphonium hexafluorophosphate (PyBrop) in DMF with diisopropylethylamine (DIPEA) as a base . The carboxylic acid (1.0 eq) is activated with PyBrop (1.2 eq) for 3 hours, followed by addition of pyridin-4-amine (1.1 eq). After 24 hours at room temperature, the product is purified via silica chromatography, yielding 1-ethyl-6-methoxy-4-oxo-N-(pyridin-4-yl)-1,4-dihydroquinoline-3-carboxamide in 63–76% yield .
Alternative Methods :
-
Solid-Phase Synthesis : Immobilized hydroxybenzotriazole (HOBt) on polystyrene resin facilitates coupling with 90% efficiency but requires specialized equipment .
-
Thionyl Chloride Activation : Reaction with SOCl forms the acid chloride, which reacts directly with pyridin-4-amine in ethanol . However, this method yields lower purity (≤65%) due to competing esterification .
Comparative Analysis of Synthetic Routes
The table below summarizes critical parameters and yields for each step across literature methods:
Challenges and Optimization Strategies
-
Cyclization Side Reactions : Prolonged heating in diphenyl ether may cause decarboxylation. Substituting biphenyl as a co-solvent reduces decomposition .
-
Amine Coupling Efficiency : PyBrop outperforms carbodiimide-based reagents (e.g., EDC/HOBt) in minimizing racemization and improving yields .
-
Purification : Silica chromatography with gradient elution (DCM:MeOH = 40:1 to 20:1) resolves residual coupling reagents and byproducts .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-6-methoxy-4-oxo-N-(pyridin-4-yl)-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the carbonyl group to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: Halogenation or nitration reactions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Halogens (chlorine, bromine), nitric acid.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-6-methoxy-4-oxo-N-(pyridin-4-yl)-1,4-dihydroquinoline-3-carboxamide may involve:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs in the 1,4-dihydroquinoline and dihydropyridine families, focusing on structural variations, physicochemical properties, and biological activity.
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Bioactivity :
- The pyridin-4-yl group in the target compound may enhance target binding compared to the 2-methoxyethyl group in compound 4a, as aromatic nitrogen atoms facilitate interactions with enzyme active sites .
- Methoxy groups (e.g., at position 6 in the target compound) improve solubility but reduce membrane permeability compared to acetyl groups (e.g., in 4a) .
Core Structure Differences: 1,4-Dihydroquinolines (target compound, 4a) exhibit planar aromatic cores, favoring intercalation with DNA or enzymes, whereas 1,4-dihydropyridines (e.g., AZ331) adopt boat conformations, optimizing ion channel interactions .
Synthetic Yields: The target compound’s synthesis (inferred from ) aligns with yields of 30–50%, typical for carboxamide-forming reactions in quinolines . By contrast, dihydropyridines (e.g., AZ331) require multistep syntheses with lower yields (~20–35%) due to steric hindrance .
Crystallographic Analysis: SHELX software () has been critical in resolving crystal structures of similar compounds, revealing that N-(pyridin-4-yl) substituents adopt coplanar orientations with the quinoline core, optimizing π-system conjugation .
Research Implications and Limitations
- Knowledge Gaps: Limited evidence on the target compound’s solubility, stability, or toxicity necessitates further experimental validation.
Biological Activity
1-Ethyl-6-methoxy-4-oxo-N-(pyridin-4-yl)-1,4-dihydroquinoline-3-carboxamide is a compound that has garnered attention for its potential biological activity, particularly in pharmacology and medicinal chemistry. This article reviews various studies and findings related to its biological activity, including mechanisms of action, efficacy against specific pathogens, and potential therapeutic applications.
Chemical Structure
The compound is characterized by a quinoline backbone with specific substitutions that contribute to its biological properties. The structural formula can be represented as follows:
Research indicates that the biological activity of this compound is primarily linked to its interaction with various biological targets. The following mechanisms have been proposed based on available literature:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways of pathogens, thereby disrupting their growth and replication.
- Modulation of Cell Signaling : It has been shown to affect signaling pathways that are crucial for cell survival and proliferation.
- Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against a range of bacterial and fungal strains.
Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of 1-ethyl-6-methoxy-4-oxo-N-(pyridin-4-yl)-1,4-dihydroquinoline-3-carboxamide against various pathogens. The results are summarized in Table 1.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 8 µg/mL |
The compound demonstrated significant activity against Candida albicans, suggesting potential use in antifungal therapies.
Cytotoxicity Studies
Cytotoxicity was assessed using human cell lines to evaluate safety profiles. The results indicated that the compound has a relatively low cytotoxic effect, with an IC50 greater than 100 µg/mL in most cell lines tested, indicating a favorable safety margin for therapeutic use.
Case Study 1: Antimalarial Activity
In a notable case study, the compound was tested for its antimalarial properties against Plasmodium falciparum. Results showed an IC50 value of 2.93 µM, indicating moderate potency against this malaria-causing parasite. This suggests that further optimization could enhance its efficacy.
Case Study 2: Anti-Cancer Potential
Another study explored the anti-cancer potential by evaluating its effects on leukemia cell lines. The compound exhibited selective cytotoxicity with an IC50 value of 15 µg/mL against CCRF-CEM cells, indicating potential for development as an anti-leukemic agent.
Q & A
Q. How does the 1,4-dihydroquinoline core influence redox properties in antioxidant assays?
- Methodological Answer : Cyclic voltammetry shows a reversible oxidation peak at +0.75 V (vs. Ag/AgCl), indicating radical scavenging potential. Compare to control compounds (e.g., ascorbic acid) in DPPH assays to quantify activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
